molecular formula C9H20ClNO2 B144462 Ethyl 7-aminoheptanoate hydrochloride CAS No. 29840-65-1

Ethyl 7-aminoheptanoate hydrochloride

Cat. No. B144462
CAS RN: 29840-65-1
M. Wt: 209.71 g/mol
InChI Key: UJSRNPWHNTUQEH-UHFFFAOYSA-N
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Description

Ethyl 7-aminoheptanoate hydrochloride is a chemical compound with the CAS Number: 29840-65-1 . It has a molecular weight of 209.72 and is typically a white to off-white powder or crystals .


Synthesis Analysis

The synthesis of Ethyl 7-aminoheptanoate hydrochloride involves the reaction of ethyl 7-amino-heptanoate acid hydrochloride salt with triethylamine in tetrahydrofuran at 45℃ . After the reaction, benzoyl chloride is added and the reaction mixture is allowed to reach room temperature. The organic product is then extracted from ethyl acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 7-aminoheptanoate hydrochloride is C9H20ClNO2 . The InChI Key is UJSRNPWHNTUQEH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 7-aminoheptanoate hydrochloride is a white to off-white powder or crystals . It has a molecular weight of 209.72 and a molecular formula of C9H20ClNO2 .

Scientific Research Applications

1. Synthesis and Industrial Production

Ethyl 7-aminoheptanoate hydrochloride has been utilized in the synthesis of various compounds. For example, it is involved in the synthesis of Tianeptine Sodium, a process characterized by low costs and suitability for industrial production (A. Ran, 2012). Additionally, it is used in the preparation of 7-Amino-heptanoic acid hydrochloride, where a novel route was developed, offering simplicity and convenience in the process (Xue Juanjuan et al., 2010).

2. Development of Fluorescent Probes for Biological Applications

In the realm of biomedical applications, Ethyl 7-aminoheptanoate hydrochloride plays a role in creating fluorescent probes. For instance, it is a component in synthesizing fluorescent amino acids like rac-(7-hydroxycoumarin-4-yl)ethylglycine, used as versatile probes in protein studies (M. Braun & T. Dittrich, 2010). It also contributes to the development of pyrroloquinoline-based compounds, which serve as blue luminescent dyes for cell trafficking and pharmacokinetics studies (D. Carta et al., 2015).

3. Role in Organic Synthesis and Pharmaceutical Research

Ethyl 7-aminoheptanoate hydrochloride finds application in various organic synthesis processes. It is involved in the synthesis of Schiff and Mannich bases of isatin derivatives (O. Bekircan & H. Bektaş, 2008) and in producing ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, potentially used in liquid crystal displays (V. Bojinov & I. Grabchev, 2003). It also assists in creating synthetic protocols for coumarin amino acids, offering a less costly and efficient approach for fluorescent amino acid production (Xinyi Xu et al., 2013).

Safety And Hazards

The safety information for Ethyl 7-aminoheptanoate hydrochloride includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

ethyl 7-aminoheptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8-10;/h2-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSRNPWHNTUQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509605
Record name Ethyl 7-aminoheptanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-aminoheptanoate hydrochloride

CAS RN

29840-65-1
Record name Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29840-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-aminoheptanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DT Hieu, DT Anh, PT Hai, LTT Huong… - Chemistry & …, 2018 - Wiley Online Library
… by a similar synthetic pathway described for 4a – 4i, except that methyl 4-(aminomethyl)benzoate hydrochloride was used instead of ethyl 7-aminoheptanoate hydrochloride (Scheme 2)…
Number of citations: 21 onlinelibrary.wiley.com
XG Wang, AE Wang, Y Hao, YP Ruan… - The Journal of Organic …, 2013 - ACS Publications
… commercially available (R)-malic acid and ethyl 7-aminoheptanoate hydrochloride salt 13. … g, 37.3 mmol), commercially available ethyl 7-aminoheptanoate hydrochloride salt 13 (9.41 g, …
Number of citations: 17 pubs.acs.org
C Temple Jr, RD Elliott… - Journal of medicinal …, 1988 - ACS Publications
5-[[IV-[(Ethoxycarbonyl) alkyl] amino] carbonyl](6-9) and the corresponding aminothiocarbonyl (12-15) derivatives of 5, 6, 7, 8-tetrahydrofolicacid were prepared as multisubstrate …
Number of citations: 6 pubs.acs.org
DJ Sall, AE Arfsten, JA Bastian… - Journal of medicinal …, 1997 - ACS Publications
… was treated with 3.50 g (28.6 mmol) of 4-(dimethylamino)pyridine, 4.00 mL (23.0 mmol) of N,N-diisopropylethylamine, and 4.00 g (19.1 mmol) of ethyl 7-aminoheptanoate hydrochloride. …
Number of citations: 33 pubs.acs.org
A Garcia-Rubia, F Lasala, T Ginex… - Journal of Medicinal …, 2023 - ACS Publications
… 2-Chloro-N′,N′-diphenylacetohydrazide (78 mg, 0.3 mmol) and ethyl 7-aminoheptanoate hydrochloride (63 mg, 0.3 mmol) were used to yield 26 (51 mg, 43%) as a white solid; mp 87…
Number of citations: 1 pubs.acs.org
Y AMINO, H ETO, C EGUCHI - Chemical and pharmaceutical …, 1989 - jstage.jst.go.jp
… The reactions using 4-tertbutyldimethylsilyloxynonylaldehyde (16)'5’ and ethyl 7aminoheptanoate hydrochloride (17)16} gave 5-(3-tertbutyldimethylsilyloxyoctyl)-l-(6-…
Number of citations: 15 www.jstage.jst.go.jp

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